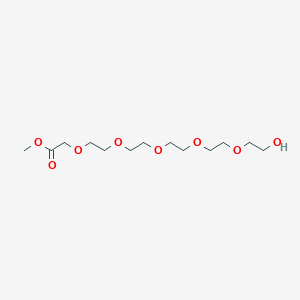
Methyl 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoate is a chemical compound with the molecular formula C13H26O8. It is known for its unique structure, which includes multiple ether linkages and a hydroxyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoate typically involves the reaction of a suitable precursor with methanol in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous monitoring and adjustment of reaction parameters .
化学反应分析
Types of Reactions
Methyl 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents and temperatures to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol .
科学研究应用
Methyl 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Methyl 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and ether groups play a crucial role in its reactivity and binding to other molecules. The pathways involved may include enzymatic reactions and interactions with cellular components .
相似化合物的比较
Similar Compounds
3,6,9,12,15-Pentaoxaheptadecane: Similar in structure but lacks the ester and hydroxyl groups.
17-Hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl laurate: Contains a laurate ester instead of a methyl ester.
Uniqueness
Methyl 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoate is unique due to its combination of multiple ether linkages, a hydroxyl group, and an ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
生物活性
Methyl 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoate (CAS Number: 77303-65-2) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a long aliphatic chain with multiple ether linkages. The presence of hydroxyl groups and a methyl ester functional group contributes to its solubility and reactivity. The molecular formula is C17H34O8 with a molecular weight of approximately 366.45 g/mol.
Pharmacological Properties
- Antioxidant Activity :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
- Hormonal Activity :
The mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, it is hypothesized that:
- Cell Signaling Pathways : The compound may interact with cell membrane receptors or intracellular signaling pathways that regulate inflammation and oxidative stress responses.
- Gene Expression Modulation : Similar compounds have been shown to modulate the expression of genes involved in metabolism and inflammation.
Case Studies
- In Vitro Studies :
- Animal Models :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C17H34O8 |
| Molecular Weight | 366.45 g/mol |
| CAS Number | 77303-65-2 |
| Antioxidant Activity | Significant scavenging capacity |
| Anti-inflammatory Effects | Inhibition of cytokines |
| Antimicrobial Activity | Effective against various bacteria |
属性
IUPAC Name |
methyl 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O8/c1-16-13(15)12-21-11-10-20-9-8-19-7-6-18-5-4-17-3-2-14/h14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAUJSUOMGYSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














